molecular formula C36H37O19+ B1261971 Cyanidin 3-glucoside 5-caffeoylglucoside

Cyanidin 3-glucoside 5-caffeoylglucoside

Cat. No. B1261971
M. Wt: 773.7 g/mol
InChI Key: DBWNTBWELCRVQD-AQAMAIGXSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-glucoside 5-caffeoylglucoside is an anthocyanidin glycoside.

Scientific Research Applications

1. Anti-Inflammatory Properties in Intestinal Cells

Cyanidin 3-glucoside has been researched for its potential in reducing inflammation in human intestinal cells, specifically in the context of chronic inflammatory diseases. It was found to reduce cytokine-induced inflammation more effectively than 5-aminosalicylic acid, a standard anti-inflammatory drug. This suggests its high anti-inflammatory efficiency and potential as a nutraceutical for inflammatory bowel disease (Serra et al., 2012).

2. Presence in Various Plants and Fruits

Cyanidin 3-glucoside and its derivatives are found in the flowers and leaves of species like Begonia and Clivia, as well as in fruits like Prunus, Ribes, and Rubus. These compounds are believed to form in plants with specific systems for transferring sugars to cyanidin or pelargonidin 3-glucoside, contributing to the pigmentation of these plants (Harborne & Hall, 1964).

3. Role in Enhancing Anti-Inflammatory Activity of Medications

Research has also explored the combination of cyanidin 3-glucoside with 5-aminosalicylic acid, an ulcerative colitis medication. The combination demonstrated a synergistic effect, reducing inflammatory mediators more effectively than either compound alone. This finding suggests that combining food ingredients with medicinal properties could enhance therapeutic effects (Pereira et al., 2019).

4. Potential in Diabetes Mellitus Treatment

Cyanidin and its glycosides, including cyanidin 3-glucoside, have been identified as inhibitors of intestinal α-glucosidases and pancreatic α-amylase. This property is particularly significant in the prevention and treatment of diabetes mellitus, as these enzymes play a crucial role in carbohydrate digestion and glucose absorption (Akkarachiyasit et al., 2010).

properties

Molecular Formula

C36H37O19+

Molecular Weight

773.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O19/c37-12-25-28(44)30(46)32(48)36(54-25)53-24-11-17-22(51-34(24)15-3-5-19(40)21(42)8-15)9-16(38)10-23(17)52-35-33(49)31(47)29(45)26(55-35)13-50-27(43)6-2-14-1-4-18(39)20(41)7-14/h1-11,25-26,28-33,35-37,44-49H,12-13H2,(H4-,38,39,40,41,42,43)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1

InChI Key

DBWNTBWELCRVQD-AQAMAIGXSA-O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=[O+]C(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=CC4=[O+]C(=C(C=C34)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 3-glucoside 5-caffeoylglucoside
Reactant of Route 2
Cyanidin 3-glucoside 5-caffeoylglucoside
Reactant of Route 3
Cyanidin 3-glucoside 5-caffeoylglucoside
Reactant of Route 4
Cyanidin 3-glucoside 5-caffeoylglucoside
Reactant of Route 5
Cyanidin 3-glucoside 5-caffeoylglucoside
Reactant of Route 6
Cyanidin 3-glucoside 5-caffeoylglucoside

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